molecular formula C7H4BrN3 B2457525 3-Bromobenzo[e][1,2,4]triazine CAS No. 54448-53-2

3-Bromobenzo[e][1,2,4]triazine

Cat. No. B2457525
CAS RN: 54448-53-2
M. Wt: 210.034
InChI Key: MUQCLSWXWQFVTB-UHFFFAOYSA-N
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Description

The compound 3-Bromobenzo[e][1,2,4]triazine (BBT) is a molecular structure that has been extensively studied in recent years, particularly for its biological properties. It belongs to a special class of heterocyclic compounds, triazines, which are building blocks and have provided a new dimension to the design of biologically important organic molecules .


Synthesis Analysis

The synthesis of triazines and tetrazines, including BBT, involves various synthetic routes such as microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . These synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method .


Molecular Structure Analysis

Triazines have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens. The three isomers of triazine are distinguished from each other by the positions of their nitrogen atoms, and are referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .


Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The mechanistic aspects of these heterocycles are discussed in a detailed way .

Scientific Research Applications

Biological Applications

Triazine derivatives, including 3-Bromobenzo[e][1,2,4]triazine, have been found to exhibit a variety of biological applications . They have been identified as multifunctional, adaptable, and switchable .

Antifungal Applications

Triazine derivatives have been found to be remarkably antifungal . This makes them potential candidates for the development of new antifungal drugs.

Anticancer Applications

Triazine derivatives have shown significant anticancer properties . They have the potential to be developed into effective anticancer drugs.

Antiviral Applications

Triazine derivatives have demonstrated antiviral properties . This suggests that they could be used in the development of antiviral drugs.

Cardiotonic Applications

Triazine derivatives have been found to have cardiotonic effects . This means they could potentially be used in the treatment of heart conditions.

Anti-HIV Applications

Triazine derivatives have shown anti-HIV properties . This suggests that they could be used in the development of drugs to treat HIV.

Analgesic Applications

Triazine derivatives have been found to have analgesic effects . This means they could potentially be used in the development of pain relief medications.

Anti-protozoal Applications

Triazine derivatives have demonstrated anti-protozoal properties . This suggests that they could be used in the development of drugs to treat protozoal infections.

Future Directions

The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology . Additionally, the formation of a “trimer” and a benzo[f][1,2,4]triazepine via a novel mechanism when PhLi is added to 7-(CF3)benzo[e][1,2,4]triazine at −78 °C suggests potential future directions for research .

properties

IUPAC Name

3-bromo-1,2,4-benzotriazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3/c8-7-9-5-3-1-2-4-6(5)10-11-7/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQCLSWXWQFVTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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